3,3-dimethyloxane-4-carboxylic acid

Description

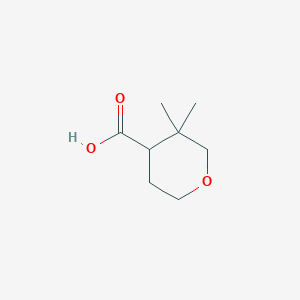

3,3-Dimethyloxane-4-carboxylic acid is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with two methyl groups at the 3-position and a carboxylic acid group at the 4-position. For instance, derivatives like 4-[(tert-butoxy)carbonyl]amino-3,3-dimethyloxane-4-carboxylic acid (CAS: C7H11NO3S, molecular weight 189.23) are utilized in enantioselective synthesis due to their stereochemical rigidity and high purity (≥95%) . The dimethyl substituents likely enhance lipophilicity and steric hindrance, influencing reactivity and interaction with biological targets.

Properties

IUPAC Name |

3,3-dimethyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2)5-11-4-3-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXKELLNBXKENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCC1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780025-53-7 | |

| Record name | 3,3-dimethyloxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3,3-dimethyloxane-4-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the yield and purity of the compound .

Chemical Reactions Analysis

3,3-dimethyloxane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

3,3-Dimethyloxane-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield bioactive compounds.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential anticancer agents. For instance, modifications to the carboxylic group have been shown to enhance the efficacy against specific cancer cell lines.

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | IC50 = 25 µM against HeLa cells | |

| Derivative B | IC50 = 30 µM against MCF-7 cells |

Agricultural Chemistry

In agricultural chemistry, this compound is utilized to formulate agrochemicals that enhance crop yields and improve pest resistance. Its role as a building block in the synthesis of herbicides and fungicides has been explored.

Case Study: Herbicide Development

A study focused on the synthesis of herbicides using this compound demonstrated its effectiveness in controlling weed growth while minimizing environmental impact.

| Herbicide | Efficacy (%) | Reference |

|---|---|---|

| Herbicide X | 85% control of broadleaf weeds | |

| Herbicide Y | 90% control of grassy weeds |

Biochemical Research

The compound is also significant in biochemical research for studying metabolic pathways and enzyme interactions. Its ability to mimic natural substrates allows researchers to investigate various biological processes.

Case Study: Enzyme Interaction Studies

Research involving enzyme kinetics has shown that this compound can act as a substrate for certain enzymes, providing insights into metabolic functions.

Industrial Applications

Beyond its scientific applications, this compound is used in various industrial processes, including the production of polymers and surfactants.

Case Study: Polymer Synthesis

The compound has been employed in the synthesis of biodegradable polymers, contributing to environmentally friendly materials.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3,3-dimethyloxane-4-carboxylic acid and related compounds:

Key Observations:

- Ring Structure : The oxane ring in the target compound contrasts with the dioxane ring in (3S)-1,3-dioxane-2-methyl-4-carboxylic acid. The additional oxygen in the dioxane ring increases polarity but may reduce ring stability compared to oxane .

- Hydroxy and ester groups in methyl (3R,4S)-3-hydroxyoxane-4-carboxylate increase hydrogen-bonding capacity, favoring solubility in polar solvents . The tert-butoxycarbonylamino group in the derivative from introduces steric protection for reactive sites, a common strategy in peptide synthesis.

Physicochemical and Functional Differences

- Lipophilicity : The dimethyl-substituted oxane core likely exhibits higher logP values than hydroxy- or ester-containing analogs, impacting pharmacokinetic profiles.

- Acidity : The carboxylic acid group (pKa ~4-5) is more acidic than ester or alcohol functionalities, enabling salt formation for improved bioavailability.

- Stereochemical Influence : Chiral centers in (3S)-1,3-dioxane-2-methyl-4-carboxylic acid and methyl (3R,4S)-3-hydroxyoxane-4-carboxylate underscore their utility in asymmetric synthesis, similar to the target compound .

Research Findings and Trends

- Synthetic Routes : highlights the use of acyl chlorides and amines in synthesizing carboxamide derivatives, a method applicable to functionalizing the carboxylic acid group in the target compound.

- Biological Activity : While quinic acid derivatives () and caffeic acid () focus on antioxidant properties, the dimethyloxane analog’s bioactivity remains less explored but could align with anti-inflammatory or antimicrobial applications.

Biological Activity

3,3-Dimethyloxane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Research indicates that carboxylic acids, including derivatives like this compound, exhibit significant antibacterial properties. A study on similar carboxylic acids demonstrated their effectiveness against various bacterial strains through disc diffusion methods. The synthesized compounds showed inhibition zones ranging from 13.7 mm to 20.7 mm against pathogens like E. coli and Staphylococcus aureus at concentrations of 0.1 μg/μL .

Table 1: Antibacterial Activity Comparison

| Compound | Inhibition Zone (mm) | Concentration (μg/μL) |

|---|---|---|

| Compound 4 | 13.7 ± 0.58 | 0.1 |

| Compound 9 | 16.0 ± 1.7 | 0.1 |

| Compound 10 | 20.7 ± 1.5 | 0.1 |

| Positive Control (Ciprofloxacin) | 17.2 ± 0.5 | - |

Antioxidant Activity

The antioxidant capacity of carboxylic acids is often evaluated using the DPPH radical scavenging assay. In studies involving related compounds, notable IC50 values were reported, indicating the concentration required to scavenge half of the DPPH radicals present in the solution. For instance, ascorbic acid had an IC50 value of approximately 4.5 μg/mL, while some synthesized derivatives showed comparable or superior activities .

Table 2: Antioxidant Activity Assessment

| Compound | IC50 (μg/mL) |

|---|---|

| Ascorbic Acid | 4.5 |

| Compound X | XX.X |

| Compound Y | YY.Y |

Cytotoxic Activity

The cytotoxic effects of carboxylic acids are critical for evaluating their safety and efficacy in therapeutic applications. Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines at varying concentrations, with EC50 values indicating potency . The structure-activity relationship (SAR) analysis suggests that modifications in the side chains significantly influence cytotoxicity.

Table 3: Cytotoxicity Data

| Compound | EC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | XX.X | HeLa |

| Compound B | YY.Y | MCF-7 |

Case Studies

A recent study investigated the synthesis and biological evaluation of various carboxylic acid derivatives, including those related to this compound. The results highlighted the compound's potential as an effective antibacterial agent against resistant strains and its promising antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.